![molecular formula C6H12ClF2NO B1435921 2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride CAS No. 2097933-47-4](/img/structure/B1435921.png)
2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride” is a synthetic compound that belongs to the family of pyrrolidine derivatives. It is commonly used in research laboratories as a reagent and as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride” involves the reaction of pyrrolidine with difluoroacetaldehyde dimethyl acetal, in the presence of hydrochloric acid. The product is then isolated and purified by recrystallization.Molecular Structure Analysis
The molecular formula of “2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride” is C6H12ClF2NO. The InChI code is 1S/C6H11F2NO.ClH/c1-10-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Methoxylated Pyrrolidines : Research indicates that alkaline methoxide in methanol can be used to synthesize 5-methoxylated 3-pyrrolin-2-ones, useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Ultrasound-Promoted Synthesis in Aqueous Medium : Studies have shown that ultrasound can accelerate the synthesis of pyrrolidin-2-ones, which are significant in CNS as nootropic drugs. This method aligns with goals for environmentally sustainable processes (Franco et al., 2012).
- Bioactive Pyrrolidine Derivatives Synthesis : Research into the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide has been explored for potential antibacterial and antimycobacterial activities (Belveren et al., 2018).
Applications in Medicinal Chemistry
- Synthesis of Antiinflammatory Agents : A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized, showing potential as antiinflammatory/analgesic agents and dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
- Neuronal Nicotinic Acetylcholine Receptors Imaging : Synthesis of radioligands for in vivo studies of neuronal nicotinic acetylcholine receptors (nAChRs) has been reported using derivatives of pyrrolidine, indicating their importance in neurological research (Kassiou et al., 1997).
Other Applications
- Synthesis of Polymethine Dyes : Research on the boron difluoride complex of pyrrolidine derivatives has led to the creation of polymethine dyes with significant spectral luminescent behavior, demonstrating the chemical versatility of pyrrolidine compounds (Gerasov et al., 2008).
- Synthesis of Marine Natural Products : Efforts to synthesize marine natural products like pyrrolidine-2,5-dicarboxylic acid from proline derivatives showcase the role of pyrrolidine compounds in natural product synthesis (Sunilkumar et al., 2003).
Propiedades
IUPAC Name |
2-[difluoro(methoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-10-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUVDMLSUHCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



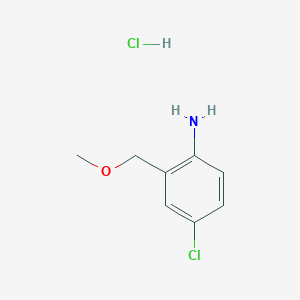
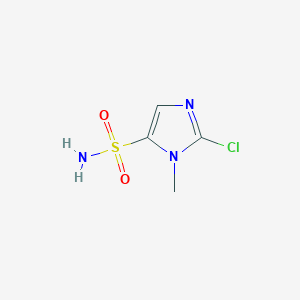
![4-[(7S,10S,13R,14R,17R)-7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid](/img/structure/B1435842.png)
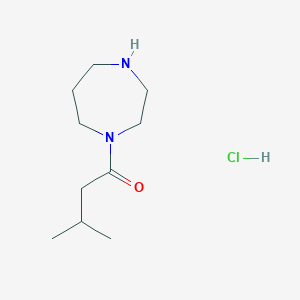

![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)


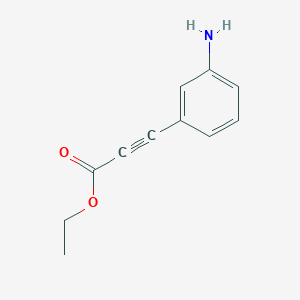
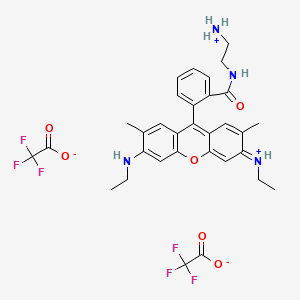


![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)
